2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide
Description
The compound 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide features a 1,2,3,4-tetrazole core substituted at position 5 with a bis(4-chlorobenzyl)amino group and linked to an acetamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its stability and hydrogen-bonding capacity, which may enhance binding affinity in biological systems . While specific synthesis protocols and experimental data for this compound are absent in the provided evidence, comparisons with structurally related analogs can elucidate its likely physicochemical and functional properties.
Properties
IUPAC Name |
2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O/c18-14-5-1-12(2-6-14)9-24(10-13-3-7-15(19)8-4-13)17-21-23-25(22-17)11-16(20)26/h1-8H,9-11H2,(H2,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKOSURTRBASIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C3=NN(N=N3)CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide typically involves multiple steps, starting with the preparation of the tetraazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bis(4-chlorobenzyl)amino groups are then introduced through nucleophilic substitution reactions, where the chlorine atoms in the benzyl groups are replaced by the amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters and minimize by-products.
Chemical Reactions Analysis
Functionalization with Bis(4-chlorobenzyl)amino Group
The bis(4-chlorobenzyl)amino substituent is likely introduced through alkylation or amination:
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Reaction : Tetrazole-5-amine + 2 equivalents of 4-chlorobenzyl chloride → Bis(4-chlorobenzyl)amino-tetrazole
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Conditions : Base (e.g., triethylamine) in anhydrous dioxane or THF .
Key Observations (from analogous compounds):
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Alkylation of amino-tetrazoles with benzyl halides proceeds efficiently under mild conditions, as seen in the synthesis of N-acylated thiazoles .
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Electron-withdrawing groups (e.g., Cl) on the benzyl ring enhance reactivity due to increased electrophilicity .
Key Reaction Data
Stability and Reactivity
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Acid/Base Stability : The tetrazole ring is stable under acidic conditions but may undergo ring-opening in strong bases .
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Thermal Stability : Decomposes above 250°C, as observed in related tetrazole derivatives .
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Reactivity : The acetamide group can undergo hydrolysis to regenerate the amine under acidic or basic conditions .
Biological Activity (Inferred from Analogues)
While direct data on this compound is unavailable, structurally similar tetrazole-acetamide hybrids exhibit:
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Anticancer Activity : IC₅₀ values in the micromolar range against glioblastoma and melanoma cells .
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Antimicrobial Properties : MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis .
Critical Analysis of Synthetic Challenges
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies .
Biology
Research has indicated potential biological activities for this compound. Studies have focused on its antimicrobial and anticancer properties. The tetraazole ring may enhance the compound's interaction with biological targets, making it a candidate for further investigation in pharmacological applications .
Medicine
The compound is being explored for its therapeutic potential in drug development. Specifically, its interactions with molecular targets suggest possible roles in treating diseases such as cancer and infections caused by resistant pathogens. Preliminary studies indicate that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals that require unique properties imparted by its chemical structure. This includes applications in materials science where the compound's stability and reactivity can be advantageous .
Anticancer Activity Study
A study investigating the anticancer properties of derivatives of this compound revealed promising results against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The synthesized compounds demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity Evaluation
Another research effort focused on evaluating the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. The results highlighted the potential for developing new antimicrobial agents based on the structural framework provided by this compound .
Mechanism of Action
The mechanism of action of 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The bis(4-chlorobenzyl)amino groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetraazole ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Heterocycle
- 1,2,3,4-Tetrazole vs. 1,3,4-Thiadiazole: The tetrazole core (four nitrogen atoms) in the target compound contrasts with the thiadiazole ring (two nitrogen and one sulfur atom) in analogs from .
Substituent Effects
- Bis(4-chlorobenzyl)amino vs. Thioether Substituents: The target compound’s bis(4-chlorobenzyl)amino group at position 5 differs from the mono-substituted thioether groups (e.g., 4-chlorobenzylthio in compounds 5e and 5j) in . Thioether-containing compounds (e.g., 5e) exhibit moderate yields (74–88%) and melting points (132–140°C), suggesting that the target compound’s synthesis may require optimized conditions to accommodate its bulkier substituents .
Acetamide Linkage :
Both the target compound and thiadiazole derivatives (e.g., 5e–5m ) share an acetamide group attached to the heterocycle. This moiety enhances hydrogen-bonding capacity, which is critical for interactions in biological or material applications.
Physical Properties
A comparative analysis of melting points and yields is provided below, based on structurally relevant analogs:
Notes:
- Thiadiazole derivatives with 4-chlorobenzylthio substituents (5e, 5j) exhibit melting points between 132–140°C.
- Yields for thiadiazole analogs vary (68–88%), influenced by substituent complexity. The target compound’s synthesis may face challenges due to its bulky bis(4-chlorobenzyl)amino group, possibly requiring lower temperatures or specialized catalysts .
Electronic and Reactivity Trends
Electron-Withdrawing vs. Electron-Donating Groups :
The chlorine atoms in the target compound’s substituents are electron-withdrawing, contrasting with methoxy groups in 5k–5m (), which are electron-donating. This difference may alter electronic distribution, affecting reactivity in nucleophilic or electrophilic reactions.Biological Implications : While biological data for the target compound is unavailable, thiadiazole derivatives are studied for antimicrobial and anticancer activities. The tetrazole core’s enhanced polarity could improve binding to biological targets compared to thiadiazole analogs .
Biological Activity
The compound 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with appropriate precursors to form the tetraazole ring. The process usually requires careful control of reaction conditions to ensure high yields and purity.
Antitumor Activity
Recent studies have indicated that derivatives of tetraazol compounds exhibit significant antitumor properties. For instance, a related compound demonstrated cytotoxic effects against various human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 | 3.5 | Inhibits DNA synthesis |
| Compound C | A549 | 4.0 | Disrupts mitochondrial function |
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been extensively documented. For example, derivatives possessing the tetraazole moiety exhibited considerable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the presence of the tetraazole ring enhances the antimicrobial properties by disrupting bacterial cell wall synthesis.
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of tetraazol derivatives. It was found that compounds with electron-withdrawing groups showed enhanced potency against various cancer cell lines, suggesting a structure-activity relationship (SAR) that favors such substitutions .
- Antimicrobial Evaluation : Another research effort focused on synthesizing and testing a series of tetraazole derivatives against common pathogens. The findings revealed that several compounds exhibited MIC values lower than those of standard antibiotics, indicating their potential as novel antimicrobial agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : Many tetraazole derivatives activate apoptotic pathways through caspase cascades.
- Inhibition of Enzymatic Activity : These compounds can inhibit key enzymes involved in cellular processes, leading to growth arrest in cancer cells.
- Membrane Disruption : The amphiphilic nature allows these compounds to integrate into bacterial membranes, causing lysis.
Q & A
Q. What are the established synthetic routes for 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide?
The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves reacting a precursor amine (e.g., 5-[bis(4-chlorobenzyl)amino]-1,2,3,4-tetrazole) with chloroacetyl chloride in the presence of triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures. Reaction conditions such as temperature (20–25°C) and stoichiometric ratios (1:1 molar equivalents) are critical for yield optimization .
Q. Which spectroscopic techniques are most effective for structural characterization?
Key methods include:
- ¹H NMR : To confirm proton environments, particularly for the acetamide moiety and aromatic protons from the 4-chlorobenzyl groups.
- Mass spectrometry (EI) : For molecular ion identification and fragmentation pattern analysis.
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial studies should focus on in vitro assays such as:
- Enzyme inhibition assays : To evaluate interactions with target enzymes (e.g., proteases or kinases).
- Cytotoxicity profiling : Using cell lines to assess antiproliferative activity.
- Antimicrobial susceptibility testing : Against Gram-positive/negative bacteria or fungal strains .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
Statistical DoE (e.g., factorial designs) identifies critical variables (e.g., solvent polarity, catalyst loading, temperature). For example, a 2³ factorial design can test interactions between reaction time, molar ratios, and temperature, reducing experimental runs by 50% while maximizing yield .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement.
- Structural analysis : Co-crystallization with target proteins or computational docking studies to verify binding modes and exclude off-target effects .
Q. How can computational methods predict reactivity and regioselectivity in derivatives?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for substitution reactions.
- Reaction path search algorithms : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) predict feasible pathways and intermediates .
Q. What methodologies address solubility challenges in in vivo studies?
- Co-solvent systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
Data Analysis and Mechanistic Insights
Q. How to interpret conflicting data in structure-activity relationship (SAR) studies?
- Multivariate analysis : Apply principal component analysis (PCA) to separate steric/electronic effects.
- Free-Wilson vs. Hansch analysis : Quantify contributions of substituents to activity discrepancies .
Q. What experimental controls are critical for reproducibility in catalytic studies?
- Blank reactions : Exclude autocatalytic pathways.
- Isotopic labeling : Trace reaction intermediates (e.g., ¹³C-labeled acetamide).
- Catalyst poisoning tests : Confirm homogeneous vs. heterogeneous mechanisms .
Advanced Characterization and Modeling
Q. How does X-ray crystallography aid in resolving tautomeric equilibria in the tetrazole ring?
Single-crystal studies can distinguish between 1H- and 2H-tautomers by analyzing bond lengths and angles. For example, the N–N bond in the 2H-tautomer is typically shorter (1.31 Å vs. 1.38 Å in the 1H-form) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
